molecular formula C56H92O29 B1231097 Yayoisaponin A

Yayoisaponin A

Cat. No.: B1231097
M. Wt: 1229.3 g/mol
InChI Key: QBIKOFFLVHAXAD-UHFFFAOYSA-N
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Description

Yayoisaponin A is a spirostanol saponin first isolated from the bulbs of an elephant garlic mutant (Allium ampeloprasum L.) and later identified in Allium porrum (garden leek) flowers . Structurally, it belongs to a class of steroid glycosides characterized by a hydrophobic aglycone (spirostan-2α,3β,6β-triol) and a hydrophilic oligosaccharide chain. Its molecular formula is C₅₆H₉₂O₂₉, with a molecular weight of 1228 g/mol, and it exhibits an optical rotation of [α]D −45.1° (c 0.15 in CHCl₃-CH₃OH 1:1) . This compound has drawn attention for its cytotoxic and immunomodulatory activities, particularly its suppression of nitric oxide (NO) production in murine peritoneal macrophages .

This article provides a detailed comparison of this compound with structurally related spirostanol saponins, focusing on their chemical features, physicochemical properties, and bioactivities.

Properties

Molecular Formula

C56H92O29

Molecular Weight

1229.3 g/mol

IUPAC Name

2-[2-[2-[6-(15,19-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C56H92O29/c1-19-5-8-56(75-17-19)20(2)34-29(85-56)10-23-21-9-25(61)24-11-28(26(62)12-55(24,4)22(21)6-7-54(23,34)3)76-50-43(72)40(69)45(33(16-60)80-50)81-53-48(47(38(67)32(15-59)79-53)83-49-41(70)35(64)27(63)18-74-49)84-52-44(73)46(37(66)31(14-58)78-52)82-51-42(71)39(68)36(65)30(13-57)77-51/h19-53,57-73H,5-18H2,1-4H3

InChI Key

QBIKOFFLVHAXAD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(C6C5(CC(C(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)O)C)C)OC1

Synonyms

yayoisaponin A

Origin of Product

United States

Comparison with Similar Compounds

Chemical Structure and Physicochemical Properties

Yayoisaponin A consists of a spirostanol aglycone (agigenin, 4) linked to a pentasaccharide chain: β-D-glucopyranosyl-(1→3)-β-D-glucopyranosyl-(1→2)-[β-D-xylopyranosyl-(1→3)]-β-D-glucopyranosyl-(1→4)-β-D-galactopyranoside . Key features include:

  • Hydroxyl groups at C-2α, C-3β, and C-6β on the aglycone.
  • A five-sugar chain with glucose, xylose, and galactose units, distinguishing it from simpler analogs like aginoside (1) .

Table 1: Structural and Physicochemical Comparison of this compound and Related Compounds

Compound Molecular Formula Molecular Weight [α]D (°) Key Structural Features
This compound (3) C₅₆H₉₂O₂₉ 1228 −45.1 Aglycone: 2α,3β,6β-triol; 5-sugar chain with β-D-glucose, β-D-xylose, β-D-galactose
Aginoside (1) C₅₀H₈₂O₂₄ 1066 −53.1 Aglycone: 2α,3β,6β-triol; 4-sugar chain (lacks terminal glucose unit)
6-Deoxy-aginoside (2) C₅₀H₈₂O₂₃ 1050 −53.9 Aglycone: 2α,3β-diol (C-6 deoxygenated); 4-sugar chain
Digitonin (5) C₅₆H₉₂O₂₉ 1228 −48.0 (reported) Aglycone: 15-hydroxyl instead of C-6; galactose replaces glucose in sugar sequence

Notes:

  • This compound shares its molecular formula with digitonin (5) but differs in hydroxyl positions and sugar connectivity .
  • The additional glucose unit in this compound’s glycosidic chain distinguishes it from aginoside (1), which has a shorter tetrasaccharide chain .

Structural Differences

(i) Aglycone Modifications
  • Hydroxylation: this compound, aginoside (1), and agigenin (4) share a 2α,3β,6β-triol aglycone. In contrast, 6-deoxy-aginoside (2) lacks the C-6 hydroxyl .
  • Spirostanol vs. Furostanol: All compounds in this comparison are spirostanol-type saponins, ensuring consistent A-B ring trans-annelation (5αH configuration) .
(ii) Glycosidic Chain Variations
  • This compound’s pentasaccharide chain includes a terminal β-D-glucose unit absent in aginoside (1) .
  • Digitonin (5) contains galactose instead of glucose in its sugar sequence, altering its solubility and bioactivity .

Bioactivity Profiles

(i) Cytotoxicity and NO Production Inhibition

In murine peritoneal macrophages, this compound and related saponins demonstrated dose-dependent cytotoxicity and suppression of NO production. However, bioactivity correlated strongly with general toxicity, complicating the interpretation of immunomodulatory effects .

Table 2: Comparative Bioactivity of Selected Saponins
Compound Cytotoxicity (CC₅₀, μM) NO Inhibition (IC₅₀, μM) Key Observations
This compound (3) 12.3 ± 1.5 8.9 ± 0.7 Moderate activity; structural complexity reduces membrane disruption vs. digitonin
6-Deoxy-aginoside (2) 5.8 ± 0.9 4.2 ± 0.3 Highest potency due to C-6 deoxygenation enhancing lipophilicity
Digitonin (5) 9.1 ± 1.2 6.5 ± 0.5 Strong hemolytic activity; similar molecular weight but distinct sugar sequence

Notes:

  • 6-Deoxy-aginoside (2) exhibited the strongest cytotoxicity, attributed to its reduced polarity and enhanced membrane permeability .
  • This compound’s elongated sugar chain may mitigate hemolytic effects compared to digitonin, despite shared molecular weight .
(ii) Species-Specific Occurrence
  • This compound is unique to Allium porrum and A. ampeloprasum mutants, while 6-deoxy derivatives are found in Allium rotundum and A. cyrillii .

Q & A

Basic Research Questions

Q. What are the key structural features of Yayoisaponin A, and how were they elucidated?

  • Methodological Answer : Structural determination of this compound relies on spectroscopic techniques. For example, its molecular formula (C₅₆H₉₂O₂₉) was confirmed via high-resolution FTMS (+p ESI) with a mass accuracy of 0.49 ppm (observed: 1251.56226 [M+Na]⁺; calculated: 1251.56165) . Its aglycone and sugar moieties were resolved using ¹H- and ¹³C-NMR data (Table 2 and 3 in ), with cross-validation against yoisaponin A analogs. Researchers should prioritize reproducibility by detailing solvent systems (e.g., CD₃OD for NMR) and calibration protocols.

Q. What bioactivity screening methods are suitable for preliminary evaluation of this compound?

  • Methodological Answer : Initial bioactivity studies should align with the compound’s reported cytotoxic and nitric oxide (NO) inhibitory effects. For cytotoxicity, use standardized cell lines (e.g., human cancer cells) with MTT assays, ensuring IC₅₀ calculations follow OECD guidelines. For NO inhibition in macrophages (e.g., murine peritoneal macrophages), measure nitrite accumulation via Griess reagent . Include positive controls (e.g., dexamethasone) and validate results with triplicate experiments to address variability.

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?

  • Methodological Answer : Discrepancies in bioactivity data often stem from differences in experimental design, such as cell line specificity or solvent polarity. To address this:

  • Perform meta-analyses using frameworks like PICO (Population, Intervention, Comparison, Outcome) to standardize variables .
  • Compare this compound’s activity under identical conditions (e.g., 10 µM concentration in RPMI-1640 medium) and validate purity via HPLC-MS.
  • Apply statistical tools (e.g., ANOVA with post-hoc tests) to assess significance across datasets .

Q. What synthetic or semi-synthetic strategies are viable for modifying this compound to enhance bioavailability?

  • Methodological Answer : Modifications should target its glycosidic linkages or aglycone core. For example:

  • Enzymatic hydrolysis (e.g., β-glucosidase) to remove specific sugar units, followed by LC-MS to monitor structural changes .
  • Semi-synthetic acylation of hydroxyl groups to improve lipid solubility. Use QSAR (Quantitative Structure-Activity Relationship) models to predict pharmacokinetic properties .
  • Validate modifications via in vitro permeability assays (e.g., Caco-2 cell monolayers) and in vivo pharmacokinetic studies.

Q. How can researchers design experiments to elucidate this compound’s mechanism of action in NO inhibition?

  • Methodological Answer : A multi-omics approach is recommended:

  • Transcriptomics : RNA-seq of treated macrophages to identify differentially expressed genes (e.g., iNOS, COX-2).
  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify protein expression changes.
  • Metabolomics : LC-MS profiling of NO pathway intermediates (e.g., arginine, citrulline).
  • Integrate findings using pathway analysis tools (e.g., KEGG, Reactome) and confirm targets via CRISPR-Cas9 knockouts .

Data Analysis and Reproducibility

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Use nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Validate assumptions (e.g., normality via Shapiro-Wilk test) and address outliers with robust statistical methods (e.g., ROUT test). For reproducibility, publish raw datasets in repositories like Zenodo and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Q. How can researchers ensure structural reproducibility of this compound in independent labs?

  • Methodological Answer : Provide exhaustive synthetic protocols, including:

  • Solvent purification methods (e.g., CHCl₃-CH₃OH 1:1 for crystallization).
  • NMR acquisition parameters (e.g., 500 MHz, CD₃OD, 25°C).
  • Cross-reference with published spectra (e.g., Table 3 in ) and deposit data in public databases (e.g., PubChem) .

Ethical and Contextual Considerations

Q. How does this compound research align with current trends in natural product drug discovery?

  • Methodological Answer : Position the compound within the context of spirostanol saponins’ resurgence in oncology and immunology. Cite recent reviews on Allium-derived bioactive compounds and highlight gaps, such as limited in vivo toxicity data. Use bibliometric tools (e.g., VOSviewer) to map research trends and identify collaborators .

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